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Executive Summary

TMP195 is a potent and selective small molecule inhibitor of class lla histone deacetylases
(HDACSs), which has emerged as a critical tool in immunology research. By specifically
targeting HDAC4, HDACS5, HDAC7, and HDAC9, TMP195 modulates the innate and adaptive
immune systems, primarily by reprogramming myeloid cells, particularly macrophages. This
document provides an in-depth technical guide on the core aspects of TMP195, including its
mechanism of action, effects on immune cells, and its application in preclinical immunology and
oncology research. It consolidates key quantitative data, details essential experimental
protocols, and provides visual representations of its signaling pathways and experimental
workflows to aid researchers in designing and interpreting studies involving this compound.

Introduction to TMP195

TMP195 is a first-in-class, selective class lla HDAC inhibitor.[1] Unlike pan-HDAC inhibitors,
which target a broad range of HDAC isoforms and are often associated with toxicity, TMP195's
selectivity for class lla HDACs offers a more targeted approach to modulating gene expression
in specific cell types.[2] Class Ila HDACs have limited deacetylase activity themselves but
function as transcriptional corepressors. Their inhibition by TMP195 leads to changes in gene
expression that are highly relevant to immune cell function.[2] Research has demonstrated that
monocytes and macrophages are particularly sensitive to TMP195, while lymphocytes show
minimal transcriptional responses.[2] This myeloid-biased activity makes TMP195 a valuable
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tool for investigating the role of macrophages and other myeloid cells in various disease
contexts, most notably in cancer.

Mechanism of Action

TMP195 exerts its effects by binding to the active site of class Ila HDACs, thereby preventing
them from forming and functioning within transcriptional repressor complexes. This leads to an
increase in histone acetylation at specific gene promoters, resulting in a more open chromatin
structure and altered gene expression.[3] A key consequence of this in macrophages is a
phenotypic shift from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) state.[4][5] This
reprogramming is associated with enhanced phagocytosis, antigen presentation, and the
production of pro-inflammatory cytokines.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of TMP195 based on
published literature.

Table 1: In Vitro Inhibitory Activity of TMP195

Target K_i_ (nM) IC_50_ (nM)
HDAC4 59[4][8] 111[2][4]
HDAC5 60[4][8] 106[2][4]
HDAC? 26[4][8] 46[4]

HDAC9 15[4][8] 9[2]

Class I/llb HDACs >10,000[2] >10,000[2]

Table 2: In Vivo Experimental Parameters
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] TMP195 Administration o
Animal Model Cancer Type Key Findings
Dosage Route
Reduced tumor
Intraperitoneal burden and
MMTV-PyMT][7] Breast Cancer 50 mg/kg/day[5]
(IP)[5] pulmonary
metastases.[9]
Colitis- ) Significantly
) Colorectal Intraperitoneal
Associated 50 mg/kg/day[3] reduced tumor
Cancer (IP)[3]
Cancer (CAC) burden.[3]
MC38 ) Reduced tumor
Colorectal Intraperitoneal )
Transplanted 50 mg/kg/day[1] weight and
Cancer (IP)[1]
Tumor volume.[1]

Table 3: Effects of TMP195 on Immune Cell Populations and Cytokines

Cell/Cytokine

Effect

Quantitative Change

M1 Macrophages
(F4/80+CD86+)

Increased infiltration

38.26% to 74.02% in MC38

tumors[3]

Total Macrophages (F4/80+)

Decreased proportion

47.64% to 34.11% in MC38

tumors]3]

Cytotoxic T Lymphocytes
(CD8+)

Increased activation

Increased granzyme B+

cells[7]

Serum IL-1fB, IL-6, IL-12, TNFa

Increased levels

Significantly higher than

control in CAC mice|[3]

CCL2 (in vitro)

Decreased secretion

Blocked accumulation in
monocyte-derived macrophage

cultures[4]

CCL1 (in vitro)

Increased secretion

Significantly increased in
monocyte-derived macrophage

cultures[4]
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Signaling Pathways and Experimental Workflows
TMP195-Mediated Macrophage Polarization Signhaling
Pathway

TMP195 promotes the M1 polarization of macrophages, in part, through the activation of the
MAPK and NF-kB signaling pathways. Inhibition of class Illa HDACs leads to increased
phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-kB, driving the expression of
pro-inflammatory genes.

TMP195 signaling in macrophage M1 polarization.

In Vivo Experimental Workflow for a Murine Breast
Cancer Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of
TMP195 in a preclinical mouse model of breast cancer, such as the MMTV-PyMT model.
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Model Setup

MMTV-PyMT Mice
(Spontaneous Tumors)

Tumor Development
(Palpable Tumors)

Randomization into
Treatment Groups

Treatr%ent Phase
Y

TMP195 (50 mg/kg/day, IP) Vehicle (DMSO, IP)

'

Tumor Growth Monitoring
(Calipers)

At study endpoint

Endpoint Analysisv

Euthanasia & Tissue Collection
(Tumors, Lungs, Spleen)

. Lung Metastasis Quantification Immune Cell Profiling Cytokine Analysis
Tumor Weight & Volume Measurement (Histology) (Flow Cytometry) (ELISA)

Click to download full resolution via product page

In vivo experimental workflow for TMP195 efficacy testing.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b611408?utm_src=pdf-body-img
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
In Vitro Macrophage Polarization

Objective: To assess the effect of TMP195 on the polarization of bone marrow-derived
macrophages (BMDMSs).

Materials:

» Bone marrow cells from C57BL/6 mice

o DMEM with 10% FBS, penicillin/streptomycin
e Recombinant mouse M-CSF

e Recombinant mouse IFN-y

o Lipopolysaccharide (LPS)

e TMP195 (dissolved in DMSO)

o 6-well tissue culture plates

Protocol:

Isolate bone marrow from the femurs and tibias of mice.

e Culture bone marrow cells in DMEM supplemented with 10% FBS and 20% L929 cell-
conditioned medium (as a source of M-CSF) or 20 ng/mL recombinant M-CSF for 7 days to
differentiate into BMDMSs.

e On day 7, harvest the BMDMs and re-plate at a density of 1 x 1076 cells/well in a 6-well
plate.

e To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-y in the
presence or absence of TMP195 (e.g., 40 uM) or vehicle control (DMSO) for 24-48 hours.[3]

e Harvest the cells for analysis of M1 markers (e.g., CD86) by flow cytometry or collect the
supernatant for cytokine analysis by ELISA.
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Flow Cytometry Analysis of Tumor-Infiltrating
Macrophages

Objective: To quantify the proportion of M1-like tumor-associated macrophages (TAMS) in
tumors from TMP195-treated mice.

Materials:

Freshly excised tumors

o Collagenase IV, DNase |

¢ RPMI 1640 medium

e 70 pum cell strainers

e Red blood cell lysis buffer

o FACS buffer (PBS with 2% FBS)

e Fc block (anti-CD16/32)

¢ Fluorochrome-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-CD86.

Flow cytometer

Protocol:

Mince the tumor tissue and digest in RPMI containing collagenase IV and DNase | for 1-2
hours at 37°C with agitation.

Pass the digested tissue through a 70 um cell strainer to obtain a single-cell suspension.

Lyse red blood cells using a lysis buffer.

Wash the cells with FACS buffer and count them.
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Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 10-15 minutes

on ice.

Add the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80, anti-CD86) and incubate for
30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, gate on
CD11b+ myeloid cells, and then on F4/80+ macrophages. Finally, quantify the percentage of
CD86+ cells within the F4/80+ population to identify M1-like TAMs.

Western Blot for MAPK and NF-kB Signaling

Objective: To detect the phosphorylation of p38 MAPK, JNK, and NF-kB p65 in macrophages
treated with TMP195.

Materials:

BMDMs treated as described in section 5.1.

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-
NF-kB p65, anti-NF-kB p65, anti-B-actin.

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Protocol:

e Lyse the treated BMDMs with ice-cold RIPA buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature equal amounts of protein by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

o Wash the membrane again with TBST.
» Detect the protein bands using a chemiluminescent substrate and an imaging system.

e Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein levels.

Conclusion

TMP195 is a powerful research tool for dissecting the role of class lla HDACs in the immune
system. Its selective effect on myeloid cells, particularly its ability to repolarize macrophages
towards an anti-tumoral phenotype, has significant implications for cancer immunology and the
development of novel immunotherapies. The data and protocols presented in this guide provide
a solid foundation for researchers to effectively utilize TMP195 in their studies and contribute to
a deeper understanding of its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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